(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid
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Overview
Description
(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid is an organic compound with a complex structure that includes benzyloxy groups and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids followed by esterification and benzylation reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups and carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3R)-4-(Methoxy)-3-{[(methoxy)carbonyl]amino}-4-oxobutanoate
- (3R)-4-(Ethoxy)-3-{[(ethoxy)carbonyl]amino}-4-oxobutanoate
Uniqueness
(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid is unique due to the presence of benzyloxy groups, which confer specific chemical properties and reactivity. Compared to similar compounds with methoxy or ethoxy groups, the benzyloxy derivative may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3R)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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